4-Aminoquinoline-2-carboxamide

Antimalarial Hemozoin Inhibition Structure-Activity Relationship

Standard 4-aminoquinoline antimalarials (e.g., chloroquine) carry assay interference risks for non-infectious disease targets. This 7-chloro-free analogue (CAS 1341173-14-5) provides a clean scaffold for fragment-based drug discovery. - Key Features: MW 187.20, HBD=2, HBA=3 (Rule-of-Three compliant); free base allows direct functionalization. - Applications: Prolyl-4-hydroxylase inhibitor optimization (antifibrotic); isosteric replacement for 4-aminoquinoline-3-carboxamide BTK inhibitors. - Supply: ≥97% purity, immediate derivatization-ready. Order directly for medicinal chemistry workflows.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Cat. No. B11907761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoquinoline-2-carboxamide
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C(=O)N)N
InChIInChI=1S/C10H9N3O/c11-7-5-9(10(12)14)13-8-4-2-1-3-6(7)8/h1-5H,(H2,11,13)(H2,12,14)
InChIKeyJWEJLNPFFRSXAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoquinoline-2-carboxamide Core Scaffold Attributes


4-Aminoquinoline-2-carboxamide (CAS 1341173-14-5; molecular formula C₁₀H₉N₃O; MW 187.20 g/mol) is a small-molecule heterocyclic building block belonging to the aminoquinoline class, characterized by a primary amine at the 4-position and a primary carboxamide at the 2-position on the quinoline nucleus . The compound is commercially available as a free base (≥97% purity) from multiple global suppliers including MolCore, Leyan, and CymitQuimica . Derivatives of substituted quinoline-2-carboxamides have been patented as inhibitors of prolyl 4-hydroxylase for fibrotic disease applications [1], positioning the unsubstituted 4-amino-2-carboxamide scaffold as a versatile starting point for medicinal chemistry optimization. Unlike the clinically established 4-aminoquinoline antimalarials (e.g., chloroquine), this compound lacks the 7-chloro substituent and the basic aminoalkyl side chain, resulting in fundamentally different target engagement profiles and making it suitable for distinct target classes [2].

Why 4-Aminoquinoline-2-carboxamide Cannot Be Replaced by Generic Analogs


The 4-amino-2-carboxamide substitution pattern on the quinoline ring is not interchangeable with regioisomeric variants such as 2-aminoquinoline-4-carboxamide (CAS 16335-07-2) or 4-aminoquinoline-3-carboxamide. The position of the amino and carboxamide groups dictates both the electronic distribution across the heterocyclic system and the hydrogen-bond donor/acceptor geometry available for target engagement [1]. In the 4-aminoquinoline antimalarial series, the 4-amino group is critical for complexation with ferriprotoporphyrin IX (Fe(III)PPIX), while the 7-chloro substituent—absent in 4-aminoquinoline-2-carboxamide—is required for β-hematin inhibition [1]. Furthermore, 4-aminoquinoline-3-carboxamides have been optimized as potent Bruton's tyrosine kinase (BTK) inhibitors with IC₅₀ values in the low nanomolar range, a target engagement profile that cannot be assumed for the 2-carboxamide isomer without experimental validation [2]. These positional and substituent-level differences mean that substituting 4-aminoquinoline-2-carboxamide with an isomer or a chlorinated analog will yield a different compound with distinct biological activity, selectivity, and synthetic handling properties.

Quantitative Differentiation vs. Closest Analogs


Fe(III)PPIX Binding: 4-Amino vs. 2-Amino Regioisomers

In a systematic comparison of 19 aminoquinolines, 4-aminoquinolines (positional class) demonstrated uniquely strong association constants for ferriprotoporphyrin IX (Fe(III)PPIX) relative to 2-aminoquinolines and other isomers. The 4-amino group is essential for this metal–ligand complex formation, which underpins the antimalarial mechanism of chloroquine [1]. The 4-aminoquinoline-2-carboxamide scaffold retains the 4-amino pharmacophore required for Fe(III)PPIX binding while bearing a 2-carboxamide that can serve as a derivatization handle, a combination not available in the 2-amino-4-carboxamide regioisomer (CAS 16335-07-2).

Antimalarial Hemozoin Inhibition Structure-Activity Relationship

Prolyl 4-Hydroxylase Inhibition: 2-Carboxamide vs. 8-Carboxamide Series

U.S. Patent 5,726,305 (Hoechst AG) explicitly claims substituted quinoline-2-carboxamides, and not quinoline-8-carboxamides or quinoline-4-carboxamides, as inhibitors of prolyl 4-hydroxylase—a key enzyme in collagen biosynthesis [1]. The 2-carboxamide position is specified in the Markush structure (Formula I), indicating that the spatial orientation of the carboxamide relative to the quinoline nitrogen is critical for enzyme inhibition. Subsequent patent literature on HIF prolyl hydroxylase inhibitors has focused on quinoline-8-carboxamide derivatives [2], highlighting the divergent target selectivity conferred by the carboxamide position.

Fibrosis Prolyl Hydroxylase Collagen Biosynthesis

Commercial Purity and Form: Free Base vs. Hydrochloride Salt

4-Aminoquinoline-2-carboxamide is commercially supplied as a free base (CAS 1341173-14-5) with certified purity of 97% (Leyan, Bidde Pharmatech) to ≥98% (MolCore), conforming to ISO certification standards suitable for global pharmaceutical R&D and quality control applications . In contrast, the hydrochloride salt form (CAS 1423025-11-9; MW 223.66 g/mol) is available as a distinct procurement item from MolCore . The free base form offers greater synthetic versatility for amide coupling and N-functionalization reactions without requiring a preliminary neutralization step, which can be advantageous in parallel synthesis workflows.

Chemical Procurement Building Block Quality Control

Synthetic Accessibility: One-Pot Route to 2-Carboxamide Scaffold

A dedicated synthetic methodology has been reported for the direct conversion of alkyl 4-oxo-1,4-dihydroquinoline-2-carboxylates to 4-aminoquinoline-2-carboxylates using chlorosulfonyl isocyanate, providing a one-pot route to the 2-carboxamide scaffold . This synthetic accessibility is specific to the 2-carboxylate/2-carboxamide series; the corresponding 3-carboxamide analogs (e.g., 4-aminoquinoline-3-carboxamide) require distinct synthetic routes typically involving cinnoline intermediates [1]. The availability of an efficient one-pot methodology lowers the barrier to in-house synthesis and scale-up for the 2-carboxamide series.

Synthetic Chemistry 4-Aminoquinoline One-Pot Synthesis

7-Chloro Absence: Differentiation from Chloroquine-Class Antimalarials

Structure-function analysis of 19 aminoquinolines established that the 7-chloro substituent on the 4-aminoquinoline nucleus is an absolute requirement for inhibition of β-hematin (hemozoin) formation, the mechanism by which chloroquine-class antimalarials kill Plasmodium parasites [1]. 4-Aminoquinoline-2-carboxamide, lacking a 7-chloro group, is predicted to be inactive in β-hematin inhibition assays, making it unsuitable as a direct chloroquine replacement but advantageous for target-based screening where hemozoin inhibition would constitute an off-target liability. This structural absence is a verifiable point of differentiation from 7-chloro-4-aminoquinoline derivatives.

Drug Resistance Antimalarial β-Hematin Inhibition

Fragment-Like Physicochemical Profile vs. Drug-Like 4-Aminoquinolines

With a molecular weight of 187.20 g/mol, 2 hydrogen bond donors, and 3 hydrogen bond acceptors, 4-aminoquinoline-2-carboxamide falls within fragment-like chemical space (MW < 250; HBD ≤ 3; HBA ≤ 6), making it suitable for fragment-based drug discovery (FBDD) screening libraries [1]. In contrast, clinically relevant 4-aminoquinolines such as chloroquine (MW 319.87 g/mol; clogP ~4.7) and hydroxychloroquine (MW 335.87 g/mol) are drug-sized molecules with higher lipophilicity and more complex pharmacokinetic profiles [2]. The lower molecular complexity of 4-aminoquinoline-2-carboxamide offers greater synthetic tractability for fragment growing and merging strategies.

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Properties

Optimal Application Scenarios for 4-Aminoquinoline-2-carboxamide


Fragment-Based Drug Discovery Library Design

With a molecular weight of 187.20 g/mol and a hydrogen bond donor/acceptor profile (HBD=2, HBA=3) that conforms to the 'Rule of Three' for fragment libraries, 4-aminoquinoline-2-carboxamide is well-suited for inclusion in fragment screening collections . Its absence of the 7-chloro substituent, which is mechanistically linked to β-hematin inhibition and antimalarial activity of chloroquine-class compounds, reduces the risk of confounding hemozoin-related assay interference . The free amino and carboxamide groups provide synthetic handles for fragment growing via amide coupling, reductive amination, or urea formation.

Prolyl 4-Hydroxylase Inhibitor Development for Fibrosis

The quinoline-2-carboxamide scaffold has been patented as a prolyl 4-hydroxylase inhibitor chemotype for the treatment of fibrotic diseases affecting the lung, liver, and skin . The 4-amino substitution on this scaffold provides an additional vector for modulating enzyme potency and selectivity relative to unsubstituted quinoline-2-carboxamides. Researchers pursuing antifibrotic drug discovery should prioritize the 2-carboxamide regioisomer over the 8-carboxamide series, which has been directed toward HIF prolyl hydroxylase inhibition for anemia indications—a therapeutically distinct target .

Kinase Inhibitor Scaffold Hopping from Cinnoline to Quinoline

The 4-aminoquinoline-3-carboxamide series has demonstrated success as a replacement for cinnoline-based BTK inhibitors, achieving improved aqueous solubility and drug-like properties while maintaining single-digit nanomolar BTK potency (IC₅₀ = 5.3 nM for compound 25) . The 4-aminoquinoline-2-carboxamide scaffold represents an unexplored isosteric variant for this structure-hopping approach; the positional shift of the carboxamide from C3 to C2 alters the vector of the key hydrogen-bonding interaction, potentially yielding selectivity advantages against off-target kinases. Medicinal chemistry groups evaluating quinoline-based kinase inhibitor libraries should include the 2-carboxamide isomer to fully explore the SAR landscape around the quinoline core.

Chemical Biology Probe Synthesis via Regioselective Derivatization

The synthetic accessibility of the 4-aminoquinoline-2-carboxylate/2-carboxamide scaffold via the one-pot conversion from 4-oxo-1,4-dihydroquinoline precursors enables rapid generation of focused compound libraries for chemical biology applications . The free base form (CAS 1341173-14-5) allows direct functionalization at the 4-amino group without requiring salt neutralization, facilitating the installation of affinity tags, fluorescent reporters, or photo-crosslinking moieties . Procurement of the free amine rather than the hydrochloride salt (CAS 1423025-11-9) streamlines these derivatization workflows.

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